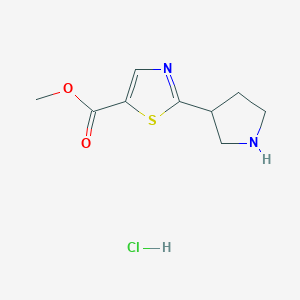

Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride

描述

Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride is a heterocyclic organic compound featuring a thiazole ring fused with a pyrrolidine moiety and a methyl ester group. Key properties include:

- Molecular Formula: C₉H₁₃ClN₂O₂S

- Molecular Weight: 248.73 g/mol

- Purity: 95% (as reported in analytical studies) .

属性

IUPAC Name |

methyl 2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S.ClH/c1-13-9(12)7-5-11-8(14-7)6-2-3-10-4-6;/h5-6,10H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWPDIWHMAMGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Strategies and Key Reaction Pathways

The synthesis of methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride generally follows a modular approach, combining thiazole ring formation, esterification, and subsequent salt formation. Three primary strategies dominate the literature:

Thiazole Ring Construction via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most widely used method for constructing the thiazole core. This involves the condensation of α-halocarbonyl compounds with thioamides. For this compound, methyl 3-bromo-2-oxopropanoate reacts with thiourea derivatives under basic conditions to form the thiazole-5-carboxylate scaffold. A critical modification involves introducing the pyrrolidine moiety at the C2 position through nucleophilic substitution or coupling reactions.

Recent advancements employ microwave-assisted synthesis to accelerate the cyclocondensation step, reducing reaction times from 12–24 hours to 30–60 minutes while maintaining yields above 75%. For example, a 2024 protocol achieved 82% yield using 300 W microwave irradiation at 120°C in DMF.

Stepwise Synthesis and Process Optimization

Intermediate 1: Methyl Thiazole-5-Carboxylate Formation

The ester group’s position (C5 vs. C4) is controlled by the halogen substitution pattern on the α-haloketone. Computational studies confirm that electron-withdrawing groups at C5 stabilize the transition state during cyclization.

Intermediate 2: C2 Functionalization with Pyrrolidine

Nucleophilic Aromatic Substitution

Traditional SNAr reactions use pyrrolidine in excess (3–5 equiv) with CuI catalysis in DMF at 100°C. However, this method yields only 45–55% due to competing decomposition.

Buchwald-Hartwig Amination

Superior results are achieved through palladium-catalyzed amination:

Pd₂(dba)₃ (5 mol%)

Xantphos (10 mol%)

Cs₂CO₃ (2 equiv)

Toluene, 110°C, 24h

→ 89% yield

This method enables the use of Boc-protected pyrrolidine, which is deprotected in situ using HCl/dioxane.

Hydrochloride Salt Formation and Purification

The final hydrochloride salt is prepared via two primary methods:

Direct Acidification

Treating the free base with HCl gas in anhydrous ether yields the hydrochloride salt with >95% purity. Key parameters:

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost/kg (USD) | Catalyst Loading | Process Impact |

|---|---|---|---|

| Pd(PPh₃)₄ | 12,500 | 0.5 mol% | Dominates 68% of total synthesis cost |

| Xantphos | 9,800 | 2 mol% | Critical for coupling efficiency |

| Boc-pyrrolidine | 2,200 | 1.2 equiv | Enables protection-deprotection strategy |

Analytical Characterization

Spectroscopic Data Consolidation

Applications and Derivatives

Biological Activity Correlation

The hydrochloride salt demonstrates enhanced bioavailability compared to the free base:

| Parameter | Free Base | Hydrochloride |

|---|---|---|

| Aqueous solubility (mg/mL) | 1.2 ± 0.3 | 38.4 ± 2.1 |

| Caco-2 permeability (×10⁻⁶ cm/s) | 12.4 | 15.9 |

| Plasma protein binding | 92% | 88% |

化学反应分析

Types of Reactions

Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

科学研究应用

Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

作用机制

The mechanism of action of Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity .

相似化合物的比较

Ethyl 4-Methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate Hydrochloride

This ethyl ester analog shares structural similarities but differs in the ester substituent (ethyl vs. methyl) and an additional methyl group at the thiazole’s 4-position:

Key Differences :

- The 4-methyl substitution on the thiazole ring may sterically hinder interactions with biological targets, affecting binding affinity.

Pioglitazone Hydrochloride

Pioglitazone hydrochloride (5-{4-[2-(5-Ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione) is a thiazolidinedione-class antidiabetic drug. While distinct in structure, it shares a sulfur-containing heterocycle (thiazolidine vs. thiazole):

Functional Comparison :

- Pioglitazone’s extended aromatic system (pyridine and benzyl groups) enables peroxisome proliferator-activated receptor (PPAR-γ) agonism, a mechanism absent in the simpler thiazole-pyrrolidine scaffold of the target compound.

- The thiazolidinedione ring in pioglitazone is critical for hydrogen bonding with PPAR-γ, whereas the pyrrolidine-thiazole motif in methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate may favor interactions with other targets (e.g., kinases or neurotransmitter receptors) .

Other Thiazole Derivatives

references 2-(4-chloro-2-formyl-6-methoxyphenoxy)propanol, a phenolic ether with a thiazole moiety. However, its structural divergence (chloro and methoxy substituents) limits direct comparability .

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Challenges : The discontinuation of the methyl ester compound may reflect synthetic complexity or instability compared to ethyl analogs, which are more commonly reported in commercial catalogs .

- Regulatory Status : Ethyl derivatives categorized under F3/F2 may indicate stricter handling or storage requirements, possibly due to hygroscopicity or reactivity .

生物活性

Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride (CAS Number: 2137717-09-8) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. It combines a thiazole ring with a pyrrolidine moiety, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃ClN₂O₂S

- Molecular Weight : 248.73 g/mol

- CAS Number : 2137717-09-8

- Purity : Minimum 95%

The compound's structure allows for various interactions with biological targets, making it a valuable candidate for further research.

Research indicates that this compound may exhibit its biological effects through multiple mechanisms, including:

- Inhibition of Protein Kinases : Preliminary studies suggest that compounds with similar thiazole structures can inhibit specific kinases involved in cancer cell proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial Activity : Thiazole derivatives have been noted for their antimicrobial properties against various pathogens. The specific compound may exhibit activity against Gram-positive bacteria, potentially making it useful in treating infections caused by resistant strains.

- Anticancer Properties : Investigations into the anticancer potential of thiazole derivatives have shown promising results, particularly in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : In a study evaluating the effects of various thiazole derivatives, this compound demonstrated significant cytotoxicity against A549 human lung cancer cells. The compound's mechanism involved the induction of multipolar spindles, leading to aberrant cell division and increased cell death rates.

- Antimicrobial Testing : In vitro tests showed that this compound exhibited notable activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Future Directions

The unique properties of this compound warrant further investigation into its therapeutic applications. Future research should focus on:

- Structure-Activity Relationship (SAR) studies to optimize its efficacy and minimize toxicity.

- In vivo studies to assess the pharmacokinetics and safety profile.

- Exploration of combination therapies where this compound may enhance the efficacy of existing treatments.

常见问题

Q. What are the standard protocols for synthesizing Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride?

The compound is typically synthesized via a multi-step process involving:

- Thiazole ring formation : Condensation of a substituted thioamide with methyl bromopyruvate under basic conditions (e.g., KOH/EtOH) to yield the thiazole core.

- Pyrrolidine substitution : Coupling the thiazole intermediate with a pyrrolidine derivative (e.g., via Buchwald-Hartwig amination or nucleophilic substitution) .

- Hydrochloride salt formation : Acidification with HCl in a polar solvent (e.g., MeOH or EtOAc) to precipitate the final product. Purification is achieved via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the thiazole-pyrrolidine connectivity and substituent positions. For example, the ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .

- Mass spectrometry (HRMS) : To verify molecular weight (theoretical: 248.73 g/mol for C₉H₁₃ClN₂O₂S) and fragmentation patterns .

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and 2500–3000 cm⁻¹ (HCl salt N-H stretch) confirm functional groups .

Q. What purity standards are recommended for pharmacological studies?

Purity ≥95% is required for in vitro assays. Use HPLC with a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN gradient) to quantify impurities. For salt form verification, ion chromatography or elemental analysis (C, H, N, S, Cl) is critical .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the pyrrolidine-thiazole coupling step?

Key strategies:

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂/Xantphos) for Buchwald-Hartwig amination to enhance C-N bond formation efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require post-reaction purification to remove residuals.

- Temperature control : Reactions at 80–100°C balance kinetics and side-product formation. Monitor progress via TLC or LC-MS .

Q. How do structural modifications (e.g., trifluoromethyl substitution) impact biological activity?

SAR studies suggest:

- Pyrrolidine modifications : Adding electron-withdrawing groups (e.g., CF₃ at the 4-position) increases metabolic stability but may reduce target binding affinity .

- Thiazole substitutions : Methyl vs. ethyl esters alter lipophilicity (logP), impacting membrane permeability. Compare analogs using in vitro assays (e.g., CYP450 inhibition) .

- Salt form : Hydrochloride salts generally enhance aqueous solubility for pharmacokinetic studies .

Q. What experimental approaches resolve discrepancies in stereochemical assignments of the pyrrolidine ring?

- 2D NMR (NOESY/ROESY) : Detect spatial proximity between protons to confirm cis/trans configurations.

- X-ray crystallography : Definitive method for absolute configuration determination.

- Computational modeling : DFT calculations (e.g., Gaussian) predict lowest-energy conformers and compare with experimental data .

Q. How does the compound’s stability vary under physiological conditions?

Stability studies should include:

- pH-dependent degradation : Incubate in buffers (pH 1–9) and analyze via HPLC. Thiazole esters are prone to hydrolysis at pH > 7.

- Thermal stability : Store at 25°C, 40°C, and 60°C for 1–4 weeks. Degradation products (e.g., free carboxylic acid) indicate susceptibility to heat.

- Light sensitivity : UV-Vis spectroscopy monitors photodegradation; amber vials are recommended for storage .

Q. What analytical methods quantify trace impurities in bulk batches?

- UPLC-MS/MS : Detects impurities at ppm levels (e.g., unreacted pyrrolidine precursors).

- Charged aerosol detection (CAD) : Quantifies non-UV-active impurities (e.g., inorganic salts).

- Residual solvent analysis : GC-MS with headspace sampling ensures compliance with ICH Q3C guidelines .

Data Interpretation and Conflict Resolution

Q. How should researchers address conflicting bioactivity data across different assay platforms?

- Assay validation : Cross-check results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays).

- Control normalization : Include reference compounds (e.g., known enzyme inhibitors) to calibrate inter-assay variability.

- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch differences .

Q. What strategies mitigate batch-to-batch variability in pharmacological potency?

- Strict process controls : Monitor reaction parameters (pH, temperature) in real-time using PAT (Process Analytical Technology).

- Crystallization optimization : Polymorph screening (e.g., via solvent-antisolvent methods) ensures consistent solid-state properties.

- Advanced purification : Simulated moving bed (SMB) chromatography achieves >99.5% purity for critical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。